![molecular formula C13H16N2O2S B2742283 3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione CAS No. 1048675-82-6](/img/structure/B2742283.png)
3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione
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Overview
Description
“3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione” is a chemical compound with the linear formula C17H16N2O2S . It is part of a class of compounds known as thiazolidine motifs, which are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds .
Synthesis Analysis
Thiazolidine motifs, including “3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione”, are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of “3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione” consists of a five-membered heterocycle system having sulfur at the first position and nitrogen at the third position .Chemical Reactions Analysis
Thiazolidine motifs are used as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates . They are involved in various chemical reactions to produce diverse natural and bioactive compounds .Scientific Research Applications
Antimicrobial Agent
TZD derivatives have been studied for their antimicrobial properties. The antimicrobial activity of these compounds is attributed to their ability to inhibit cytoplasmic Mur ligases, which are essential enzymes in the bacterial cell wall synthesis pathway . This makes them potential candidates for developing new antimicrobial drugs that can combat resistant strains of bacteria.
Antioxidant Activity
The presence of a thiazolidine ring in TZDs contributes to their antioxidant properties . They can scavenge reactive oxygen species (ROS), protecting cells from oxidative stress . This property is beneficial in preventing oxidative damage related diseases, such as cancer and cardiovascular disorders.
Hypoglycemic Agent
TZDs are well-known for their hypoglycemic activity . They improve insulin resistance through activation of the PPAR-γ receptor . This mechanism is crucial in the treatment of type 2 diabetes, where insulin sensitivity is a major concern.
Mechanism of Action
Target of Action
Thiazolidin-2,4-dione (tzd) analogues, which this compound is a part of, are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases .
Mode of Action
Tzd analogues are known to interact with their targets, leading to improved insulin resistance in the case of ppar-γ receptor activation . In terms of antimicrobial action, they inhibit cytoplasmic Mur ligases .
Biochemical Pathways
Tzd analogues are known to affect the insulin signaling pathway through their interaction with the ppar-γ receptor . They also affect the bacterial cell wall synthesis pathway through their inhibition of cytoplasmic Mur ligases .
Pharmacokinetics
In-silico adme studies of similar thiazolidin-2,4-dione derivatives have revealed that all the compounds were found to be drug-like . This suggests that they have favorable absorption, distribution, metabolism, and excretion properties, which would impact their bioavailability.
Result of Action
Tzd analogues are known to exhibit antioxidant action by scavenging reactive oxygen species (ros) . They also possess mild anticancer potential .
Future Directions
Thiazolidine motifs, including “3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione”, have been the subject of extensive research due to their diverse biological properties . Future research directions include developing multifunctional drugs, improving their activity, and exploring new synthetic approaches for these compounds .
properties
IUPAC Name |
5-(4-methylanilino)-3-propan-2-yl-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-8(2)15-12(16)11(18-13(15)17)14-10-6-4-9(3)5-7-10/h4-8,11,14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKKOGGIJYRSDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione |
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